4-METHYLDIPHENYL SULFIDE
Overview
Description
Mechanism of Action
Target of Action
4-METHYLDIPHENYL SULFIDE, also known as Phenyl p-Tolyl Sulfide, Benzene, 1-methyl-4-(phenylthio)-, or Phenyl(p-tolyl)sulfane, is primarily used in the field of organic synthesis
Mode of Action
It’s known that it serves as a starting material or intermediate in the production of various organic compounds . The mechanism of action in organic synthesis may vary depending on the specific reaction and desired product .
Biochemical Pathways
For instance, sulfur compounds are involved in two main pathways: the thiosulfate and the polysulfide pathway . These pathways are determined by the sulfur compounds’ mineralogy and their acid solubility .
Pharmacokinetics
It’s known that the compound has a molecular weight of 2003, a melting point of 16 °C, and a boiling point of 3115 °C . These properties could potentially influence its bioavailability and pharmacokinetics.
Result of Action
It’s known that sulfur-containing compounds can have significant impacts on cellular processes and structures .
Action Environment
The stability and risk of sulfur-containing compounds like this compound are highly dependent on environmental factors such as pH, inorganic salts, and natural organic matter . These factors can influence the compound’s action, efficacy, and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-METHYLDIPHENYL SULFIDE typically involves the reaction of 4-methylbenzenethiol with bromobenzene under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a phase transfer catalyst like tetrabutylammonium bromide .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves similar synthetic routes as mentioned above, with optimization for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 4-METHYLDIPHENYL SULFIDE can undergo oxidation reactions, typically forming sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into corresponding thiols.
Substitution: Electrophilic aromatic substitution reactions are common, where the phenylthio group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like or are commonly used.
Reduction: or are typical reducing agents.
Substitution: Friedel-Crafts acylation or alkylation reactions using catalysts like aluminum chloride .
Major Products:
- Various substituted aromatic compounds from electrophilic aromatic substitution .
Sulfoxides and sulfones: from oxidation.
Thiols: from reduction.
Scientific Research Applications
4-METHYLDIPHENYL SULFIDE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the manufacture of specialty chemicals and materials.
Comparison with Similar Compounds
- Benzene, 1-methyl-4-(methylthio)-
- Benzene, 1-methyl-4-(ethylthio)-
- Benzene, 1-methyl-4-(butylthio)-
Comparison:
- 4-METHYLDIPHENYL SULFIDE is unique due to the presence of the phenylthio group, which imparts distinct chemical properties compared to its methylthio, ethylthio, and butylthio analogs.
- The phenylthio group provides greater stability and reactivity in electrophilic aromatic substitution reactions compared to the alkylthio groups .
Properties
IUPAC Name |
1-methyl-4-phenylsulfanylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12S/c1-11-7-9-13(10-8-11)14-12-5-3-2-4-6-12/h2-10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPZFPNKPHBCUOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70190482 | |
Record name | Benzene, 1-methyl-4-(phenylthio)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70190482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3699-01-2 | |
Record name | Benzene, 1-methyl-4-(phenylthio)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003699012 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, 1-methyl-4-(phenylthio)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70190482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PHENYL P-TOLYL SULFIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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